Dibrospidium Chloride

Description

Historical Context and Evolution of Research on Anticholinergic Agents and Related Structures

The investigation of compounds that affect the nervous system has a long history. Anticholinergic agents, which block the action of the neurotransmitter acetylcholine (B1216132), represent one of the earliest classes of neurologically active drugs. nih.gov Their origins trace back to the use of atropine-containing plants like Atropa belladonna (deadly nightshade) centuries ago for various remedies. acs.orgtargetmol.cn In the 19th century, these agents were introduced into medical practice for conditions such as Parkinson's disease. acs.orgresearchgate.net

The 20th century saw the evolution from plant-derived alkaloids to the first synthetic anticholinergic drugs, which became mainstays in treating Parkinson's disease before the advent of levodopa. targetmol.cn The discovery of acetylcholine as the first neurotransmitter spurred drug development focused on the cholinergic system from the 1920s through the 1950s. nih.gov This era led to a deeper understanding of the autonomic nervous system, where the parasympathetic branch, which controls involuntary smooth muscle actions, is primarily regulated by acetylcholine. nih.govnih.gov

However, the perspective on anticholinergic action began to shift. With the rise of hypotheses centered on other neurotransmitters, such as the catecholamine hypothesis of depression, the effects of blocking acetylcholine were often reclassified as undesirable side effects of drugs targeting other systems, like early tricyclic antidepressants. nih.gov Despite this, drugs with a primary antimuscarinic (a type of anticholinergic) mechanism continued to be developed and used for specific conditions where their action is therapeutic, such as chronic obstructive pulmonary disease (COPD), overactive bladder, and certain gastrointestinal disorders. nih.govmedicalnewstoday.com This history illustrates a common pathway in medicinal chemistry, where a particular structural motif or mechanism of action can be explored, refined, and repurposed over decades of research.

Current Academic Standing and Research Focus of Dibrospidium Chloride

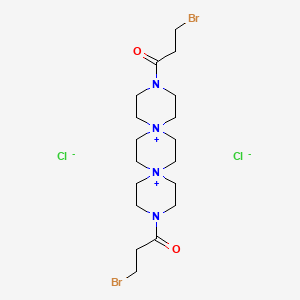

This compound, also known by the name Spirobromin, is a complex chemical entity that emerged from Russian pharmaceutical research in the 1980s. wikipedia.orgarbidol.org It is a derivative of dispirotripiperazine, a distinct heterocyclic scaffold. nih.govmedkoo.com While the historical context of drug discovery includes extensive work on receptor-mediated agents like anticholinergics, the primary research focus and established mechanism of action for this compound are different.

Scientific literature categorizes this compound as an alkylating antineoplastic agent. wikipedia.orgmedkoo.com Its mode of action is believed to involve the inhibition of DNA synthesis in tumor cells, a mechanism characteristic of many chemotherapy drugs. medkoo.com Research has also identified potential anti-inflammatory properties. wikipedia.orgmedkoo.com

The academic and clinical research on this compound has centered on its efficacy as a cytostatic (cell-growth-inhibiting) antitumor drug. wikipedia.org It has been investigated for the treatment of various cancers, including bone cancer, acute leukemias, malignant lymphomas, and laryngeal cancer. wikipedia.orgmedkoo.com Studies have explored the structure-activity relationship of this compound and its analogs, noting that the β-bromopropionyl residues are key to its activity, distinguishing it from similar compounds like prospidine. nih.gov The core dispiro system is thought to function as a carrier for these active functional groups. nih.gov

| Property | Data |

| IUPAC Name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5.2]hexadecane-6,9-diium dichloride |

| Other Names | Spirobromin, Spirobromine |

| CAS Number | 86641-76-1 |

| Molecular Formula | C₁₈H₃₂Br₂N₄O₂·2Cl |

| Molar Mass | 567.191 g/mol |

| Chemical Class | Dispirotripiperazine derivative; Alkylating agent |

Broader Context of Dispiro Compounds in Medicinal Chemistry Research

This compound belongs to the structural class of dispiro compounds, which are characterized by a tricyclic system where two rings share a single atom, known as a spiro atom. nih.gov These unique three-dimensional structures have garnered significant attention in medicinal chemistry and are often referred to as "privileged scaffolds." mdpi.com This designation arises from their ability to interact with a wide variety of biological targets, leading to a broad range of physiological activities. mdpi.comtandfonline.com

The rigid yet complex architecture of dispiro compounds allows for precise spatial orientation of functional groups, making them attractive templates for drug design. Research into this class of molecules has yielded candidates with diverse therapeutic potential. Beyond the anticancer applications seen with this compound, various dispiro derivatives have been synthesized and evaluated for other activities. For example, spiro-oxindoles have been investigated as MDM2 inhibitors for cancer therapy, and other dispiro compounds have shown promise as antitubercular, antimalarial, and antiviral agents. mdpi.comtandfonline.com

The synthesis of these complex molecules often requires sophisticated chemical strategies, with multi-component reactions, such as the 1,3-dipolar cycloaddition, being a common and efficient method. acs.orgmdpi.com The ongoing exploration of dispiro compounds highlights a key theme in medicinal chemistry: the development of novel molecular frameworks to address a wide range of diseases. acs.orgtandfonline.com

| Dispiro Compound Class | Therapeutic Area of Research | Example Activities |

| Dispirotripiperazines | Oncology, Virology | Antitumor, Antiviral (Antiherpetic) nih.govarbidol.org |

| Spiro-oxindoles | Oncology, Infectious Disease | Anticancer (MDM2 inhibitors), Antitubercular mdpi.comtandfonline.com |

| Dispiropyrrolidines | Infectious Disease, Oncology | Antimycobacterial, Anticancer researchgate.net |

| Dispiro-1,2,4,5-tetraoxanes | Infectious Disease | Antimalarial |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-1-[12-(3-bromopropanoyl)-3,12-diaza-6,9-diazoniadispiro[5.2.59.26]hexadecan-3-yl]propan-1-one;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32Br2N4O2.2ClH/c19-3-1-17(25)21-5-9-23(10-6-21)13-15-24(16-14-23)11-7-22(8-12-24)18(26)2-4-20;;/h1-16H2;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CURYRIVJTBNEGU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCN1C(=O)CCBr)CC[N+]3(CCN(CC3)C(=O)CCBr)CC2.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32Br2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101006989 | |

| Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86641-76-1 | |

| Record name | Dibrospidium chloride [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086641761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5~9~.2~6~]hexadecane-6,9-diium dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101006989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROSPIDIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GRX5L9Y3Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Structural Elucidation of Dibrospidium Chloride

Advanced Synthetic Methodologies for Dibrospidium Chloride

The synthesis of this compound is a multi-step process that involves the construction of a unique dispirotripiperazine core, followed by the introduction of functionalized side chains.

Strategies for Constructing the Spiro Ring System

The core of this compound is a dispirotripiperazine system, which is a distinctive feature of this class of compounds. nih.gov Research into the chemistry of dispirotripiperazines began with the investigation of 1,4-di-(β-chloroethyl)-piperazine as a potential antitumor agent. nih.gov It was discovered that this precursor readily undergoes dimerization in an alcohol solution at reflux to form the N,N‴-di-(β-chloroethyl)-N′,N″-dispirotripiperazinium dichloride. nih.gov This dimerization represents a key strategy for constructing the central spiro ring system of this compound and related compounds. A one-step synthesis for the core structures of similar compounds like prospidine and spirobromine has been described. nih.gov

Incorporation and Functionalization of Halogen Atoms (Bromine and Chlorine)

With the dispirotripiperazine core established, the next critical step in the synthesis of this compound is the incorporation of the bromo-functionalized side chains. This is achieved by the acylation of the secondary amine groups in the piperazine rings. Specifically, the compound is treated with 3-bromopropanoyl chloride, which attaches the 3-bromopropanoyl moieties to the nitrogen atoms at positions 3 and 12 of the tetraazadispiro[5.2.5.2]hexadecane system. This results in the final structure of this compound, which contains two bromine atoms in the acyl side chains and two chloride counter-ions associated with the quaternary nitrogen centers of the spirocyclic core.

Asymmetric Synthesis and Stereochemical Control for this compound Analogues

A review of the available scientific literature does not provide specific information on the asymmetric synthesis or stereochemical control for this compound analogues. The core structure of this compound does not possess any chiral centers, and therefore, it is an achiral molecule. Consequently, the synthesis does not require stereochemical control to produce a single enantiomer. Research on analogues has been conducted to investigate the dependence of antitumor activity on their structure, but this has not extended to the introduction of chirality. wikipedia.org

Investigating Structural Features and Conformational Dynamics

The unique structure of this compound is central to its chemical properties and biological activity.

Elucidation of Specific Structural Motifs and Heterocyclic Ring Systems

The defining structural feature of this compound is its 3,6,9,12-tetraazadispiro[5.2.5.2]hexadecane-6,9-diium core. wikipedia.orgepa.gov This consists of three piperazine rings, with two of them sharing a common nitrogen atom in a spiro fusion. This arrangement results in a rigid, cage-like structure with two quaternary, positively charged nitrogen atoms. nih.gov The molecule also features two exocyclic amide linkages, connecting the 3-bromopropanoyl side chains to the piperazine nitrogens.

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Core Structure | 3,6,9,12-tetraazadispiro[5.2.5.2]hexadecane |

| Heterocyclic Rings | Three interconnected piperazine rings |

| Key Functional Groups | Two quaternary ammonium centers, two amide groups, two primary bromoalkanes |

| Charge | Dicationic (+2) |

A comprehensive search of the available scientific literature did not yield specific experimental data from NMR, mass spectrometry, or X-ray crystallography for this compound.

Table 2: Mentioned Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5.2]hexadecane-6,9-diium dichloride |

| Spirobromin | 3,12-Bis(3-bromopropanoyl)-3,6,9,12-tetraazadispiro[5.2.5.2]hexadecane-6,9-diium dichloride |

| 1,4-di-(β-chloroethyl)-piperazine | 1,4-Bis(2-chloroethyl)piperazine |

| N,N‴-di-(β-chloroethyl)-N′,N″-dispirotripiperazinium dichloride | 3,12-Bis(2-chloroethyl)-3,6,9,12-tetraazadispiro[5.2.5.2]hexadecane-6,9-diium dichloride |

| 3-bromopropanoyl chloride | 3-Bromopropanoyl chloride |

Computational Chemistry for Conformational Analysis and Prediction of Isomeric Forms of this compound

Computational chemistry serves as a powerful tool for the theoretical investigation of molecular structures, offering insights into the conformational preferences and potential isomeric forms of complex molecules such as this compound. While specific computational studies detailing the conformational analysis and isomeric prediction for this compound are not extensively available in publicly accessible literature, the principles of computational chemistry can be applied to its known structure to predict its behavior.

Conformational Analysis:

The conformational landscape of this compound is primarily dictated by the stereochemistry of its spiro centers and the rotational freedom of the N-(3-bromopropanoyl) side chains. The piperazine rings within the core structure are expected to adopt chair conformations, which are the most thermodynamically stable forms for such six-membered heterocyclic rings. However, the spiro fusion can introduce strain and potentially lead to distorted or twisted-boat conformations in some instances.

Prediction of Isomeric Forms:

The structure of this compound allows for the possibility of several isomeric forms. These can be broadly categorized as constitutional isomers and stereoisomers.

Constitutional Isomers: While the connectivity of the core dispirotripiperazine skeleton is fixed, variations in the attachment of the 3-bromopropanoyl groups could theoretically lead to constitutional isomers. However, based on the systematic IUPAC name, the substitution pattern is defined at the 3 and 12 positions.

Stereoisomers: The presence of stereogenic centers in this compound gives rise to the possibility of multiple stereoisomers. The spiro carbon atoms are key stereocenters. Depending on the relative orientation of the rings around these spiro centers, different diastereomers can exist. Furthermore, the nitrogen atoms in the piperazine rings can also be stereogenic, particularly when considering their inversion barriers.

Computational modeling can be instrumental in predicting the relative stabilities of these potential isomers. By calculating the ground-state energies of different stereoisomers, it is possible to determine the most likely forms to be synthesized or to exist in equilibrium.

Interactive Data Table: Predicted Dominant Conformer Characteristics

While specific experimental or computational data for this compound is not available, a hypothetical data table based on the general principles of conformational analysis of similar piperazine-containing spiro compounds is presented below for illustrative purposes.

| Parameter | Predicted Value/Characteristic | Computational Method (Hypothetical) |

| Piperazine Ring Conformation | Predominantly Chair | DFT (B3LYP/6-31G) |

| Spiro Center Configuration | (R,R), (S,S), or (R,S) | Molecular Mechanics (MMFF94) |

| Orientation of Side Chains | Equatorial preferred | DFT (B3LYP/6-31G) |

| Predicted Dipole Moment (Debye) | Varies with conformer | Ab initio (MP2/aug-cc-pVDZ) |

Research Findings Summary:

Detailed research findings from computational studies specifically focused on this compound are not currently available in the public domain. Studies on related dispirotripiperazine derivatives have highlighted the importance of the rigid core structure in determining biological activity. nih.gov Conformational analysis of substituted piperazines often shows a preference for the substituent to occupy an equatorial position to minimize steric hindrance. nih.gov In the case of this compound, the bulky bromopropanoyl side chains would likely favor an equatorial or pseudo-equatorial orientation.

Future computational investigations would be invaluable in providing a deeper understanding of the structure-activity relationship of this compound. Such studies could elucidate the precise three-dimensional structure of the molecule, identify the most stable isomeric forms, and predict its interactions with biological targets.

Molecular and Cellular Mechanisms of Action of Dibrospidium Chloride

Comprehensive Research on Cholinergic System Modulation

The cholinergic system, integral to numerous physiological processes, presents a potential target for various therapeutic agents. While some alkylating agents have been noted to possess cholinergic properties or exhibit neurotoxic effects on cholinergic pathways, specific research into Dibrospidium Chloride's activity in this area is not extensively documented. nih.govpharmacy180.com The following sections outline the methodologies that would be employed to investigate such effects.

Acetylcholine (B1216132) Receptor Subtype Selectivity and Binding Kinetics in In Vitro Systems

A critical step in characterizing a compound's effect on the cholinergic system is to determine its selectivity for different acetylcholine receptor subtypes (muscarinic and nicotinic) and to quantify its binding affinity. nih.gov In vitro binding assays are fundamental for this purpose. These experiments typically involve radioligand binding studies where the compound of interest competes with a known radiolabeled ligand for binding to specific receptor subtypes expressed in cell lines or tissue preparations. sigmaaldrich.com

Key parameters derived from these studies include the inhibition constant (Ki), which indicates the compound's binding affinity. The kinetics of the interaction, including the association rate constant (k-on) and the dissociation rate constant (k-off), provide deeper insights into the dynamic nature of the drug-receptor interaction. sigmaaldrich.com As of now, specific binding kinetic data for this compound on acetylcholine receptors are not available in published literature.

Hypothetical Binding Affinity of a Research Compound for Muscarinic Receptor Subtypes

| Receptor Subtype | Ki (nM) | Receptor Source | Assay Type |

|---|---|---|---|

| M1 | 150 | CHO-K1 Cells | Competition Binding |

| M2 | 850 | Rat Cortex | Competition Binding |

| M3 | 475 | HEK293 Cells | Competition Binding |

| M4 | 920 | Striatum Tissue | Competition Binding |

| M5 | 1100 | Transfected Sf9 Cells | Competition Binding |

This table presents illustrative data for a hypothetical compound to demonstrate how receptor subtype selectivity is typically displayed. This is not actual data for this compound.

Characterization of Downstream Cellular Signaling Pathway Perturbations

Upon binding to a receptor, a compound can trigger or inhibit a cascade of intracellular signaling events. Acetylcholine receptors are linked to various G-protein coupled pathways and ion channels. Perturbations in these pathways, such as changes in intracellular calcium levels, cyclic AMP (cAMP) production, or activation of protein kinases like ERK1/2, would indicate a functional effect of the compound. nih.govnih.gov Investigating these downstream effects is crucial to understanding the cellular consequences of receptor binding. Currently, there is no specific research detailing the perturbation of cholinergic signaling pathways by this compound.

Comparative Studies with Other Anticholinergic Research Compounds

To contextualize the activity of a new compound, its effects are often compared with well-characterized research chemicals. In the case of anticholinergic activity, comparative studies might involve compounds like Atropine (a non-selective muscarinic antagonist) or Clidinium, which has antispasmodic and antisecretory effects. aacrjournals.org Such studies help to classify the compound's mechanism and potential therapeutic profile relative to existing agents. A comparative analysis of this compound with standard anticholinergic compounds has not been reported.

Investigation of Microtubule Dynamics and Cell Cycle Modulation

Microtubules are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. Their dynamic nature makes them a key target for anticancer drugs. nih.gov While the primary mechanism of this compound is DNA alkylation, some alkylating agents have been found to interact with and disrupt tubulin, the protein subunit of microtubules. nih.govnih.gov

Molecular Interactions with Tubulin and Effects on Polymerization

The interaction of a compound with tubulin can either inhibit its polymerization into microtubules or stabilize existing microtubules, both of which disrupt normal cellular function. youtube.com In vitro tubulin polymerization assays are used to measure these effects. These assays monitor the change in turbidity of a tubulin solution as it polymerizes. nursingcenter.com Research has shown that certain alkylating agents can covalently bind to cysteine residues on β-tubulin, leading to microtubule disruption. nih.gov However, specific studies confirming a direct molecular interaction between this compound and tubulin have not been published.

Illustrative Example of a Compound's Effect on Tubulin Polymerization In Vitro

| Compound | Concentration (µM) | Effect on Polymerization Rate | Mechanism |

|---|---|---|---|

| Compound X | 10 | Inhibition | Binds to β-tubulin |

| Paclitaxel | 10 | Promotion/Stabilization | Binds to β-tubulin (Taxane site) |

| Colchicine | 10 | Inhibition | Binds to β-tubulin (Colchicine site) |

This table provides a representative example of how the effects of different compounds on tubulin polymerization are compared. This is not actual data for this compound.

Impact on Mitotic Spindle Formation and Chromosome Segregation in Cell Lines

Disruption of microtubule dynamics has profound consequences during cell division. Many microtubule-targeting agents arrest the cell cycle in the G2/M phase by interfering with the formation and function of the mitotic spindle, a structure composed of microtubules that is essential for proper chromosome segregation. This leads to mitotic catastrophe and cell death. The effect of a compound on the mitotic spindle can be visualized in cell lines using immunofluorescence microscopy. While this is a known mechanism for many anticancer drugs, the specific impact of this compound on mitotic spindle formation and chromosome segregation has not been characterized in the scientific literature.

Kinase Inhibition and Signal Transduction Pathway Research

There is a significant lack of specific data detailing the interaction of this compound with protein kinases and their associated signal transduction pathways.

Mechanisms of Allosteric Kinase Inhibition by this compound

No published studies were found that describe or suggest an allosteric mechanism of kinase inhibition for this compound. Research into its binding sites on kinases and the conformational changes it may induce is not present in the available literature.

Targeted Research on Specific Kinase Pathways (e.g., PDGFRβ, B-RAF, ERK)

While patents list this compound among numerous compounds in the context of inhibiting signal transduction pathways, including those involving tyrosine kinases, there is no specific research detailing its effects on pathways driven by Platelet-Derived Growth Factor Receptor Beta (PDGFRβ), B-RAF, or Extracellular signal-regulated kinase (ERK). The mitogen-activated protein kinase (MAPK) pathway, in which B-RAF and ERK are key components, is a critical regulator of cell proliferation and is frequently activated in various cancers. However, the specific inhibitory activity and potency of this compound against these or any other specific kinases have not been documented in the public domain.

Cross-talk and Pleiotropic Effects on Cellular Signaling Networks

The broader impact of this compound on the intricate network of cellular signaling, including potential cross-talk between different pathways or any pleiotropic effects, remains uninvestigated in the available scientific literature.

Research on Ion Channel Modulation

Similarly, there is a lack of scientific evidence regarding the modulation of ion channels by this compound.

Exploration of this compound's Interactions with Chloride Channels

No studies have been identified that explore the interaction of this compound with chloride channels.

Studies on Gating Mechanisms and Ion Selectivity in Model Systems

Consequently, there is no information available on its potential effects on the gating mechanisms or ion selectivity of any ion channels in model systems.

An extensive search for scientific literature detailing the role of this compound in autophagy and the degradation of intracellular molecules has yielded no specific research on this topic. There are no available studies or data that investigate the effects of this compound on autophagic processes.

Therefore, it is not possible to provide an article on the "" with a focus on "Autophagy Induction Research" as outlined in the request. The scientific community has not published any findings related to the "Investigation of this compound's Role in Intracellular Molecule Degradation by Autophagy."

Preclinical Research Paradigms and Pharmacological Investigations of Dibrospidium Chloride

In Vitro Cellular Models for Efficacy and Specificity Profiling

In vitro cell-based assays are fundamental in early-stage drug discovery, offering a controlled environment to assess a compound's biological activity. tebubio.com

Studies on Cell Line Growth Inhibition and Programmed Cell Death Induction

The antiproliferative effects of Dibrospidium chloride have been evaluated across various cancer cell lines. googleapis.com A key measure of efficacy in these studies is the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. googleapis.com For instance, in vitro studies have demonstrated the ability of this compound to inhibit the growth of cancer cells. googleapis.com

Programmed cell death, or apoptosis, is a crucial mechanism by which anticancer agents exert their effects. nih.govmdpi.com The induction of apoptosis by a compound is a significant indicator of its therapeutic potential. nih.gov Research has shown that compounds can trigger apoptosis through various signaling pathways, often involving the regulation of pro-apoptotic and anti-apoptotic genes such as those in the Bcl-2 family. mdpi.combiomolther.org The morphological and biochemical changes associated with apoptosis, such as cell shrinkage and DNA fragmentation, are key endpoints in these in vitro assessments. nih.gov

Application of High-Throughput Screening Methodologies for Mechanistic Insight

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, making it a cornerstone of modern drug discovery. wikipedia.org This technology utilizes robotics and automated data analysis to efficiently identify compounds that modulate specific biological pathways. wikipedia.orggoogleapis.comgoogleapis.com HTS can be employed to gain mechanistic insights into a compound's action by screening it against a wide array of cellular targets and pathways. mdpi.comnih.gov While specific HTS data for this compound is not detailed in the provided search results, this methodology is a standard approach for characterizing novel therapeutic agents. epo.org

Animal Models in Mechanistic and Pharmacological Research

Animal models are indispensable for understanding the systemic effects and pharmacological properties of a drug candidate before it can be considered for human trials. nih.gov

Rodent Models for Investigating Systemic Effects and Target Engagement

Rodent models, particularly mice and rats, are widely used in preclinical research to investigate the in vivo effects of new compounds. nih.gov These models are crucial for studying a drug's activity on a whole-organism level, including its impact on tumor growth and engagement with its intended molecular target. epo.orgnih.gov For example, in cancer research, human tumor cells can be implanted into immunodeficient mice (xenograft models) to assess the in vivo efficacy of an anticancer agent. googleapis.com Studies in rats have been used to examine the effects of compounds on tumor development. medkoo.com

Comparative Animal Model Studies in Cholinergic System Research

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132), plays a vital role in various physiological processes, including memory and cognition. frontiersin.org Animal models are essential for studying the effects of compounds on this system. nih.gov Comparative studies across different animal models can provide valuable insights into the conservation and divergence of drug effects on the cholinergic system. For instance, research on the cholinergic system has been conducted in various species, including rodents and zebrafish, to understand its function and modulation by therapeutic agents. nih.govtaurx.com While direct comparative studies involving this compound in different animal models for cholinergic research are not specified in the search results, this approach is a standard practice in neuropharmacology. xiahepublishing.com

Interactive Data Table: In Vitro Efficacy of this compound

| Cell Line | IC50 (nmol) |

| Data Not Available | Data Not Available |

This table is intended for illustrative purposes. Specific IC50 values for this compound across various cell lines were not available in the provided search results.

Utility of Specific Disease Models (e.g., prostate cancer models, autoimmune disease models) for Preclinical Pharmacological Investigations

The preclinical evaluation of a compound like this compound, which possesses both anti-cancer and anti-inflammatory potential, would necessitate the use of highly specific and well-characterized disease models. ncats.io These models are indispensable for elucidating mechanisms of action, determining efficacy, and establishing a rationale for potential clinical development.

Prostate Cancer Models

Given the antineoplastic properties of this compound, its investigation in the context of prostate cancer would be a logical step. ncats.io Preclinical prostate cancer research utilizes a variety of models, each with distinct advantages and limitations, to study disease progression and therapeutic response.

Cell Line-Derived Xenograft (CDX) Models: These models involve the subcutaneous, orthotopic, or disseminated implantation of established human prostate cancer cell lines (e.g., LNCaP, 22Rv1, PC-3, DU-145) into immunodeficient mice. olema.comcriver.com They are instrumental for initial in vivo efficacy screening of compounds like this compound. For instance, the 22Rv1 cell line is a model for castration-resistant prostate cancer (CRPC) and expresses the androgen receptor, making it suitable for testing therapies against advanced disease. olema.comcellcentric.com

Patient-Derived Xenograft (PDX) Models: PDX models are created by implanting tumor fragments from a patient directly into an immunodeficient mouse. biorxiv.org These models are considered more clinically relevant as they better retain the heterogeneity and molecular characteristics of the original human tumor. cellcentric.combiorxiv.org Investigating this compound in a panel of prostate cancer PDX models could provide valuable insights into its efficacy across different tumor subtypes and resistance mechanisms. cellcentric.com

Three-Dimensional (3D) Culture Models: Organoid and spheroid cultures derived from patient tumors offer a more complex in vitro system than traditional 2D cell cultures. olema.commdpi.com These models can mimic aspects of the tumor microenvironment and are useful for higher-throughput screening of compounds before moving into more complex and costly in vivo studies. mdpi.com

While no specific studies detailing the use of this compound in these prostate cancer models are publicly available, a hypothetical investigational framework would aim to collect data as outlined in the table below.

| Parameter | Prostate Cancer Model (e.g., 22Rv1 Xenograft) | Rationale |

| Tumor Growth Inhibition | Measurement of tumor volume and weight over time. | To assess the direct anti-proliferative effect of the compound on the tumor. |

| Biomarker Modulation | Analysis of prostate-specific antigen (PSA) levels in plasma; expression of androgen receptor (AR) and other relevant proteins in tumor tissue. | To understand the molecular mechanism of action and its impact on key cancer-driving pathways. |

| Histopathology | Microscopic examination of tumor tissue for changes in morphology, proliferation (e.g., Ki-67 staining), and apoptosis (e.g., TUNEL assay). | To visualize the cellular effects of the compound within the tumor microenvironment. |

Autoimmune Disease Models

The anti-inflammatory properties of this compound suggest its potential utility in treating autoimmune diseases. ncats.io Preclinical models are crucial for testing this hypothesis and understanding the immunomodulatory effects of the compound.

Experimental Autoimmune Encephalomyelitis (EAE): This is the most commonly used animal model for multiple sclerosis (MS). mdpi.comoncodesign-services.comwuxibiology.com EAE can be induced in rodents by immunization with myelin-derived proteins or peptides, leading to an autoimmune attack on the central nervous system. mdpi.comoncodesign-services.com Investigating this compound in EAE models could reveal its ability to suppress neuroinflammation and demyelination.

Collagen-Induced Arthritis (CIA): The CIA model, induced in genetically susceptible rodents by immunization with type II collagen, mimics many aspects of human rheumatoid arthritis, a chronic inflammatory autoimmune disease. oncodesign-services.com This model would be suitable for evaluating the efficacy of this compound in reducing joint inflammation and damage.

Systemic Lupus Erythematosus (SLE) Models: Spontaneous or induced murine models of SLE (e.g., MRL/lpr mice) are used to study this systemic autoimmune disease characterized by the production of autoantibodies. These models would be valuable for assessing the ability of this compound to modulate the autoimmune response and ameliorate disease manifestations.

As with prostate cancer, specific preclinical studies of this compound in these autoimmune models are not readily found in the literature. A hypothetical study design would focus on the parameters detailed in the table below.

| Parameter | Autoimmune Disease Model (e.g., EAE) | Rationale |

| Clinical Score | Assessment of disease severity based on a standardized scoring system (e.g., paralysis in EAE). | To quantify the overall therapeutic effect of the compound on disease progression. |

| Immune Cell Infiltration | Histological analysis of target tissues (e.g., spinal cord in EAE) for the presence of inflammatory immune cells. | To determine if the compound can reduce the pathological infiltration of immune cells into tissues. |

| Cytokine Profile | Measurement of pro-inflammatory and anti-inflammatory cytokines in blood and tissues. | To understand the compound's effect on the balance of immune signaling molecules. |

| Autoantibody Levels | Quantification of disease-specific autoantibodies in the serum. | To assess the impact on the humoral (B cell-mediated) autoimmune response. |

Methodological Considerations and Reproducibility in Animal Model Research

The reliability and translational value of preclinical findings heavily depend on the methodological rigor of animal studies and the reproducibility of their results.

Methodological Considerations

To ensure the validity of data from animal models, several key methodological aspects must be strictly controlled:

Experimental Design: This includes the clear definition of control groups, randomization of animals to treatment groups to avoid selection bias, and blinding of investigators during data collection and analysis to prevent observer bias. ncats.io

Animal Selection: The choice of animal species, strain, age, and sex should be appropriate for the research question. ncats.io For instance, historically, male subjects have been predominantly used in many studies, but the inclusion of both sexes is now strongly encouraged to account for potential sex-specific differences in response. ncats.io

Environmental Factors: Housing conditions such as temperature, humidity, light-dark cycles, and enrichment must be standardized and reported, as they can significantly influence experimental outcomes. ncats.io Even procedures like cage changes should be carefully scheduled to minimize their impact on variability, especially in behavioral studies. ncats.io

Sample Size: The number of animals per group should be justified by a power analysis to ensure that the study is sufficiently powered to detect a true effect if one exists, without using an excessive number of animals. googleapis.com

Reproducibility in Animal Model Research

A significant challenge in preclinical research is the low rate of reproducibility of findings across different laboratories. Several factors contribute to this issue:

Lack of Standardization: While some level of standardization within a study is crucial, excessive standardization can lead to results that are only valid under a very specific set of conditions, thus limiting their generalizability and external validity. mpg.de

Biological Variation: The inherent biological variability among animals means that responses to a treatment can be context-dependent. mdpi.com Some researchers suggest that systematically heterogenizing study samples and conditions (e.g., through multi-laboratory studies) could improve the robustness and reproducibility of findings. mdpi.commpg.de

Publication Bias: The tendency to publish positive results while negative or inconclusive findings remain unpublished can lead to an overestimation of a compound's efficacy in the scientific literature. googleapis.com

Addressing these methodological and reproducibility challenges is essential for improving the predictive value of preclinical animal research and ensuring that only the most promising therapeutic candidates advance to clinical trials. googleapis.com

Advanced Research Methodologies and Analytical Techniques in Dibrospidium Chloride Studies

Advanced Imaging Techniques for Subcellular Localization and Dynamic Processes

The application of high-resolution and real-time imaging techniques is crucial for understanding the spatiotemporal dynamics of a drug's interaction with cellular components. However, no such studies have been published specifically for Dibrospidium Chloride.

Live-Cell Imaging for Real-Time Cellular Response Assessment

There are no documented studies using live-cell imaging to monitor the real-time effects of this compound on cells. This includes assessments of morphological changes, cell cycle progression, or the dynamics of apoptosis induction following exposure to the compound.

Super-Resolution Microscopy for Molecular Target Visualization

The use of super-resolution microscopy to visualize the subcellular localization of this compound or its interaction with specific molecular targets at the nanoscale has not been reported.

Computational and Systems Biology Approaches

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

QSAR modeling attempts to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. spu.edu.sy This is achieved by calculating a range of molecular descriptors for each compound and then using statistical methods to develop a predictive model. nih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties, which collectively define a molecule's potential to interact with a biological target. spu.edu.sy

For a QSAR model to be robust and predictive, it must be developed using a training set of compounds with well-defined biological data and then validated using an independent test set. nih.gov The ultimate goal is to create a model that can accurately predict the activity of novel, unsynthesized analogs, thereby prioritizing synthetic efforts on the most promising candidates. spu.edu.sy

Key Molecular Descriptors in QSAR Studies:

A multitude of molecular descriptors can be calculated to represent various aspects of a molecule's structure. These can range from simple constitutional descriptors to more complex 3D and quantum chemical parameters.

| Descriptor Class | Examples | Significance in Drug Design |

| Constitutional | Molecular Weight, Number of Rotatable Bonds, Number of H-bond Acceptors | These basic descriptors provide an initial assessment of a molecule's size, flexibility, and potential for hydrogen bonding, all of which are crucial for drug-receptor interactions. biorxiv.org |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | These descriptors encode information about the branching and connectivity of atoms within a molecule, which can influence its shape and interaction with a target. |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges | Electronic properties govern the electrostatic interactions between a drug and its target. HOMO and LUMO energies, in particular, are indicative of a molecule's reactivity. nih.gov |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity, often quantified by LogP, is a critical factor in determining a drug's absorption, distribution, metabolism, and excretion (ADME) properties. spu.edu.sy |

| 3D Descriptors | Molecular Surface Area, Molecular Volume, Steric Parameters (e.g., Taft) | These descriptors provide a three-dimensional representation of the molecule's size and shape, which is essential for understanding how it fits into a receptor's binding pocket. |

Application of QSAR in the Design of this compound Analogs:

This compound, with its characteristic dispirotripiperazine core and alkylating 3-bromopropanoyl side chains, presents a compelling case for QSAR-guided drug design. nih.govresearchgate.net Structure-activity relationship (SAR) studies on analogs of this compound (also known as Spirobromin) have revealed critical insights into the features necessary for its antitumor activity.

Research has indicated that the tricyclic dispirotripiperazine scaffold is a fundamental requirement for the compound's biological effect. nih.gov Modifications to this core structure, such as opening the central ring, lead to inactive compounds. nih.gov Furthermore, the nature of the acyl groups attached to the terminal nitrogen atoms and the length of the spacer between the heterocyclic system and the alkylating moiety significantly influence the antitumor activity. nih.govkarger.com

A pivotal study on the structure-activity dependence of Spirobromin analogs demonstrated that while several derivatives were synthesized, none surpassed the antitumor activity of the parent compound. nih.gov This suggests that the specific combination of the dispirotripiperazine core and the 3-bromopropanoyl groups in this compound represents an optimized configuration for its mechanism of action.

A hypothetical QSAR study on a series of this compound analogs might involve correlating their cytotoxic activity (e.g., IC50 values against a cancer cell line) with a set of calculated molecular descriptors. The resulting QSAR equation could take a general form like:

log(1/IC50) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where the coefficients (c1, c2, etc.) would indicate the positive or negative contribution of each descriptor to the biological activity.

Illustrative Data for a Hypothetical QSAR Study of this compound Analogs:

Future Directions and Emerging Research Avenues for Dibrospidium Chloride

Exploration of Novel Pharmacological Targets and Polypharmacology Research

While the traditional pharmacological target of Dibrospidium chloride is DNA, recent research into its core structure, the dispirotripiperazine scaffold, points towards novel and diverse biological activities. A significant emerging area is the exploration of its antiviral properties. nih.gov Dispirotripiperazine-based compounds have demonstrated broad-spectrum antiviral activity, which is thought to be mediated by a novel pharmacological target: heparan sulfate (B86663) proteoglycans (HSPGs). researchgate.netnih.gov HSPGs are glycoproteins on the cell surface that many viruses use as an initial attachment point for entry into host cells. nih.gov By binding to heparan sulfate, dispirotripiperazine derivatives can block this early host-pathogen interaction, thereby preventing viral infection. researchgate.netnih.gov

This mechanism represents a shift from a direct cytotoxic effect on cells to modulating cell-surface interactions, opening up research into its potential against a range of viruses. nih.gov The exploration of such alternative mechanisms is a key aspect of polypharmacology research, which investigates how a single compound can interact with multiple targets, leading to a wider range of therapeutic effects. The positively charged nitrogen atoms in the dispirotripiperazine core are considered an unusual but promising scaffold in drug discovery for this reason. researchgate.netnih.govmatilda.science Future research will likely focus on elucidating the full spectrum of targets for this compound beyond DNA, particularly in the context of its antiviral and potential anti-inflammatory effects. nih.gov

Development of Advanced In Vitro and In Vivo Research Models for Deeper Mechanistic Understanding

To explore these new pharmacological avenues, researchers are employing more sophisticated research models. Beyond standard cancer cell line assays, advanced in vitro models are being used to study the antiviral efficacy of dispirotripiperazine derivatives. These include cell culture models infected with various viruses such as herpes simplex virus (HSV), coxsackievirus B3, and even SARS-CoV-2. nih.govnih.gov Such models allow for detailed mechanistic studies, including time-of-addition assays to pinpoint the stage of the viral replication cycle that is inhibited. nih.gov

In parallel, advanced in vivo models are crucial for validating these findings and understanding the therapeutic potential in a whole-organism context. For instance, a golden Syrian hamster model of SARS-CoV-2 pneumonia was used to evaluate a dispirotripiperazine compound, showing reduced viral loads and milder lung tissue lesions. researchgate.netnih.gov Additionally, rabbit models of genital herpes have been used to assess the efficacy of these derivatives in reducing symptom intensity and viral titers. nih.govdntb.gov.ua These advanced models are indispensable for a deeper mechanistic understanding of how this compound and its analogs function beyond their established antineoplastic activity, providing critical data for any future clinical development for new indications.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research

Future research could leverage AI and ML in several ways for this compound:

Target Prediction: ML models trained on large biological datasets could predict novel pharmacological targets for this compound, potentially uncovering mechanisms related to its anti-inflammatory or antiviral effects.

Polypharmacology Screening: AI can be used to screen for and predict off-target effects, which is crucial for understanding the polypharmacology of the compound and anticipating potential side effects or new therapeutic opportunities.

Derivative Optimization: Generative AI models can design novel derivatives of the dispirotripiperazine scaffold with improved efficacy, selectivity, or pharmacokinetic properties for specific applications, such as enhanced antiviral activity.

These computational approaches can significantly accelerate the research and development process, making the exploration of new therapeutic avenues for established drugs like this compound more efficient and targeted. google.comgoogleapis.com

Design and Synthesis of this compound Derivatives as Chemical Probes for Biological Systems

The synthesis of derivatives has been a cornerstone of research into the dispirotripiperazine class of compounds. nih.gov These synthetic efforts are not only aimed at creating new drugs but also at developing chemical probes to better understand biological systems. By systematically modifying the dispirotripiperazine core, researchers can conduct structure-activity relationship (SAR) studies to identify the chemical moieties responsible for specific biological effects. nih.gov

For example, SAR studies on dispirotripiperazine derivatives have confirmed that the 2-methyl-5-nitropyrimidine (B77518) moiety is strongly associated with high anti-HSV-1 activity. nih.gov By creating a library of such compounds and testing their effects, these molecules act as probes to investigate the specific interactions required for antiviral efficacy.

Future research in this area could involve the design and synthesis of this compound derivatives with specific modifications, such as the attachment of fluorescent tags or biotin (B1667282) labels. These labeled derivatives would serve as powerful chemical probes for:

Target Identification and Validation: Visualizing the subcellular localization of the compound and identifying its binding partners within the cell.

Mechanistic Elucidation: Tracking the compound's journey through biological pathways in real-time.

Such probes would be invaluable for confirming the interaction with HSPGs and for discovering other potential binding partners, thereby providing a clearer picture of the compound's complete mechanism of action.

Unexplored Research Applications in Specialized Chemical Biology Domains

The emerging understanding of this compound's parent scaffold, dispirotripiperazine, as a modulator of cell adhesion through its interaction with heparan sulfate opens up several unexplored research applications in specialized chemical biology domains. researchgate.netnih.gov The ability to influence how cells interact with their environment and with each other is fundamental to many biological processes.

Potential future research applications include:

Regenerative Medicine: Cell adhesion is a critical factor in tissue engineering and regenerative medicine. Small molecules that can modulate cell adhesion could potentially be used to improve the integration of tissue grafts or to guide the differentiation of stem cells. researchgate.net The adhesive properties of dispirotripiperazine derivatives could be explored in this context.

Anti-metastatic Research: Since cell adhesion and migration are central to cancer metastasis, the ability of this compound derivatives to interfere with cell-surface interactions could be investigated as a novel anti-metastatic strategy, complementing its known cytotoxic effects.

Biofilm Formation: Bacterial and fungal pathogens often form biofilms that adhere to surfaces, contributing to persistent infections. The ability of positively charged molecules to interfere with adhesion could be explored for its potential to disrupt biofilm formation, an area of significant medical need.

These specialized applications represent a frontier for this compound research, moving beyond its traditional role as a cytotoxic agent and into the nuanced field of modulating complex biological processes at the molecular level.

Q & A

Q. What are the established synthesis protocols for Dibrospidium Chloride, and how can researchers optimize yield and purity?

Methodological Answer:

- Begin with literature reviews to identify existing synthetic routes (e.g., solvothermal, precipitation) .

- Optimize reaction parameters (temperature, stoichiometry, solvent) using factorial design experiments to assess interactions between variables .

- Characterize purity via HPLC, NMR, or X-ray diffraction, and validate reproducibility across ≥3 independent batches .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and chemical properties?

Methodological Answer:

- Combine spectroscopic methods (FTIR for functional groups, NMR for molecular structure) with crystallography (XRD) for 3D conformation .

- Validate thermal stability using TGA-DSC and assess electrochemical behavior via cyclic voltammetry .

- Cross-reference data with computational models (e.g., DFT calculations) to resolve ambiguities .

Q. How can researchers design in vitro assays to evaluate this compound’s biological activity?

Methodological Answer:

- Define biological targets (e.g., enzyme inhibition, receptor binding) based on structural analogs or docking studies .

- Use dose-response curves (IC₅₀/EC₅₀) and negative/positive controls to minimize false positives .

- Include cytotoxicity assays (e.g., MTT) to differentiate therapeutic efficacy from nonspecific effects .

Q. What criteria should guide the selection of solvents and reaction conditions for this compound synthesis?

Methodological Answer:

- Prioritize solvents with low environmental impact (e.g., water, ethanol) and high polarity to enhance solubility .

- Screen conditions using Design of Experiments (DoE) to balance reaction efficiency and safety .

- Assess solvent residues via GC-MS to ensure compliance with purity thresholds (>98%) .

Q. How should researchers address discrepancies in reported physicochemical properties of this compound?

Methodological Answer:

- Replicate studies using identical protocols to isolate variables (e.g., humidity, equipment calibration) .

- Conduct meta-analyses of published data to identify trends or outliers .

- Publish negative results with raw data to enhance transparency .

Advanced Research Questions

Q. What experimental strategies can elucidate this compound’s mechanism of action at the molecular level?

Methodological Answer:

Q. How can contradictory data on this compound’s efficacy across preclinical models be reconciled?

Methodological Answer:

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design flaws .

- Perform interspecies comparative analyses (e.g., murine vs. primate models) to assess translational relevance .

- Use machine learning to identify confounding variables (e.g., dosing schedules, metabolic differences) .

Q. What methodologies are recommended for studying this compound’s pharmacokinetics in heterogeneous populations?

Methodological Answer:

Q. How can researchers improve the reproducibility of this compound’s synthesis and bioactivity data?

Methodological Answer:

- Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

- Standardize protocols via SOPs validated by interlaboratory studies .

- Use blockchain-enabled lab notebooks to ensure traceability and auditability .

Q. What integrative approaches are suitable for assessing this compound’s environmental impact and degradation pathways?

Methodological Answer:

- Combine ecotoxicology assays (e.g., Daphnia magna mortality) with advanced oxidation process (AOP) studies .

- Track degradation intermediates via LC-HRMS and predict ecological risks using QSAR models .

- Align with Green Chemistry principles to minimize hazardous byproducts .

Methodological Frameworks and Tools

- Experimental Design : Use factorial designs (e.g., Response Surface Methodology) to optimize synthesis .

- Data Validation : Cross-validate results using orthogonal techniques (e.g., NMR + XRD) .

- Ethical Compliance : Follow institutional review protocols for in vivo studies and data sharing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.